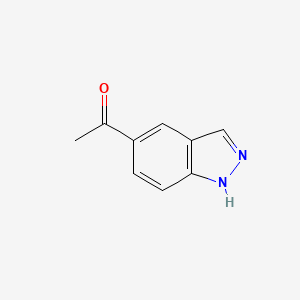

1-(1H-Indazol-5-yl)ethanone

描述

Historical Context of Indazole Discovery and Early Research

The indazole ring system was first described by Emil Fischer. pnrjournal.com While not commonly found in nature, the investigation into synthetically derived indazole compounds has a long history, with early research laying the groundwork for its later explosion in medicinal chemistry. pnrjournal.com A significant report from 1957 detailed a synthetic route to the 1H-indazole analog of tryptamine, though its pharmacological properties were not explored at the time. nih.gov Over the decades, and particularly since 1966, the progress of approved and marketed drugs containing the indazole scaffold has been a subject of continuous review and interest. researchgate.netbenthamdirect.com

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. samipubco.com This versatility has led to its incorporation into a wide array of therapeutic agents. researchgate.netbenthamdirect.comsamipubco.com Indazole derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govderpharmachemica.comresearchgate.netigi-global.com The scaffold's appeal is further enhanced by its synthetic accessibility, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com

Indazole derivatives are rarely found in nature. nih.govderpharmachemica.com To date, only a few natural products containing the indazole ring have been isolated, primarily from plants of the Nigella genus. nih.govpnrjournal.comresearchgate.net These include alkaloids such as nigellicine, nigeglanine, and nigellidine. nih.govpnrjournal.com The limited natural abundance of indazoles has spurred significant interest in the synthesis of their derivatives. nih.gov

The vast majority of indazole-based compounds with therapeutic applications are synthetic. derpharmachemica.com The structural versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with a wide range of pharmacological activities. nih.govresearchgate.net This has made the indazole scaffold a cornerstone in the development of numerous drugs. researchgate.netbenthamdirect.com

Several indazole-containing drugs have received FDA approval and are used in clinical practice. These include:

Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma. nih.govsamipubco.com

Pazopanib: A multi-kinase inhibitor for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. nih.govpnrjournal.comsamipubco.com

Niraparib: An anti-cancer drug for treating recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.gov

Entrectinib: Used for the treatment of ROS-1 positive, metastatic non-small cell lung cancer. nih.govpnrjournal.com

Benzydamine: An anti-inflammatory agent. nih.govpnrjournal.com

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. nih.govpnrjournal.comhilarispublisher.com

The success of these drugs highlights the pharmaceutical potential of the indazole scaffold. nih.govresearchgate.net Ongoing research continues to explore new indazole derivatives for various therapeutic targets, including their use as non-steroidal glucocorticoid receptor modulators and PI3Kδ inhibitors. researchgate.netnih.gov

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Axitinib | Renal Cell Carcinoma nih.govsamipubco.com |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.govpnrjournal.comsamipubco.com |

| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer nih.govnih.gov |

| Entrectinib | Non-Small Cell Lung Cancer nih.govpnrjournal.com |

| Benzydamine | Anti-inflammatory nih.govpnrjournal.com |

| Granisetron | Chemotherapy-induced Nausea and Vomiting nih.govpnrjournal.comhilarispublisher.com |

Overview of 1-(1H-Indazol-5-yl)ethanone as a Research Chemical and Building Block

This compound is a specific derivative of indazole that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure consists of an ethanone (B97240) (acetyl) group attached to the 5-position of the 1H-indazole core. This compound, and its isomers such as 1-(1H-Indazol-3-yl)ethanone, 1-(1H-Indazol-4-yl)ethanone, 1-(1H-Indazol-7-yl)ethanone, and brominated analogs like 1-(6-bromo-1H-indazol-1-yl)-ethanone, are utilized as intermediates in the synthesis of more complex molecules with potential pharmacological activities. biosynth.comlookchem.comcymitquimica.comcalpaclab.com The presence of the indazole ring and the reactive acetyl group makes it a versatile starting material for creating a variety of derivatives for drug discovery programs. lookchem.com

Table 2: Chemical Information for this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1001906-63-3 | C₉H₈N₂O | 160.17 |

| 1-(1H-Indazol-3-yl)ethanone | 4498-72-0 | C₉H₈N₂O | 160.17 |

| 1-(1H-Indazol-4-yl)ethanone | 1159511-21-3 | C₉H₈N₂O | 160.18 |

| 1-(1H-Indazol-7-yl)ethanone | 1159511-22-4 | C₉H₈N₂O | 160.17 |

| 1-(6-bromo-1H-indazol-1-yl)-ethanone | 651780-33-5 | C₉H₇BrN₂O | 239.07 |

Structure

3D Structure

属性

IUPAC Name |

1-(1H-indazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLOAPVBIBQLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653460 | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001906-63-3 | |

| Record name | 1-(1H-Indazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001906-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 1 1h Indazol 5 Yl Ethanone and Its Analogues

Established Synthetic Routes for 1-(1H-Indazol-5-yl)ethanone

The construction of the this compound scaffold can be approached through various established synthetic methodologies. These routes primarily involve either the direct functionalization of a pre-formed indazole ring or the assembly of the bicyclic system from acyclic or monocyclic precursors with the desired substitution pattern already incorporated.

Acetylation Reactions of Indazole Precursors

A fundamental strategy for the synthesis of aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring. nih.govorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org In principle, the direct C-5 acetylation of 1H-indazole would be a straightforward route to this compound.

However, the application of Friedel-Crafts acylation to the indazole system is complicated by its inherent reactivity. The indazole nucleus contains two nitrogen atoms, which can also be sites for acylation, leading to mixtures of N-acylated and C-acylated products. The regioselectivity of C-acylation on the benzene (B151609) portion of the ring can also be difficult to control. For instance, N-acetylation is a common step, often used for protection, which is later reversed, as seen in the synthesis of related derivatives where a 1-acetyl group is removed under basic conditions. google.com Consequently, while Friedel-Crafts acylation is a cornerstone of aromatic chemistry, specific, high-yield protocols for the direct C-5 acetylation of unsubstituted 1H-indazole are not prominently reported, with many synthetic approaches favoring multi-step pathways that offer superior regiochemical control.

Multi-step Synthetic Pathways to this compound Derivatives

Multi-step syntheses provide a robust and controlled approach to complex indazole derivatives, where the core structure is built with the required functional groups strategically placed. These pathways often involve the cyclization of a substituted benzene precursor.

One such pathway involves constructing the indazole ring from a substituted acetophenone. An efficient route to 1-aryl-5-nitro-1H-indazoles has been developed starting from acetophenones that are substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. nih.gov The synthesis proceeds through the formation of an arylhydrazone, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure to yield the 3-methyl-5-nitro-1H-indazole. nih.gov This method highlights a strategy where the acetyl-derived methyl group and a C-5 substituent are present on the precursor before the indazole ring is formed.

A more complex example is the synthesis of novel 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. jmchemsci.com This multi-step process begins with a modified aldol (B89426) condensation to create a multi-substituted cyclohexanone (B45756) derivative. jmchemsci.com This intermediate, which contains a 1,3-dicarbonyl moiety, is then reacted with hydrazine (B178648) hydrate (B1144303) in an acidic medium to form the tetrahydro-1H-indazole ring system. jmchemsci.com

Table 1: Example of a Multi-Step Synthesis for a Tetrahydro-1H-Indazole Derivative jmchemsci.com

| Step | Precursors | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Indole-3-carbaldehyde, Acetylacetone | Base (heterocyclic amine), DMSO | 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone intermediate |

Synthesis of Novel this compound Analogues

The derivatization of the indazole scaffold is crucial for exploring its chemical space. Strategies for substitution on the indazole ring system allow for the introduction of diverse functional groups at specific positions, leading to novel analogues.

Strategies for Substitution on the Indazole Ring System

The C-3 position of the indazole ring is a common site for functionalization. Modern synthetic methods provide several efficient routes to introduce a wide variety of substituents at this position.

One prominent strategy is the [3+2] annulation of arynes with hydrazones. nih.govacs.org This approach can utilize N-tosylhydrazones to afford 3-substituted indazoles, proceeding through an in-situ generated diazo compound. nih.gov A related method involves a 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and arynes, which provides 3-alkyl/aryl-1H-indazoles in good yields. acs.orgorganic-chemistry.org

Palladium-catalyzed reactions also offer a powerful tool for C-3 functionalization. A recently developed cascade process enables the direct synthesis of 3-substituted-1H-indazoles from p-quinone methides (p-QM) and arylhydrazines via a Pd-catalyzed double C–N bond formation. acs.org

Table 2: Modern Synthetic Strategies for C-3 Indazole Substitution

| Method | Key Reactants | Key Features |

|---|---|---|

| [3+2] Annulation | Arynes, N-Tosylhydrazones | Operates under mild conditions; accommodates aryl and vinyl groups. nih.gov |

| 1,3-Dipolar Cycloaddition | Arynes, α-Diazoalkylphosphonates | Efficient synthesis of 3-alkyl/aryl-1H-indazoles. acs.org |

The C-7 position presents unique challenges for substitution due to potential steric hindrance and electronic effects. However, targeted strategies have been developed to create potent building blocks for divergent syntheses at this position. researchgate.net

A highly effective route begins with the commercially available 7-nitro-1H-indazole. This precursor can be converted into key intermediates such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole. The synthesis of 7-iodo-1H-indazole is achieved through a sequence involving reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction. researchgate.net

These halogenated indazoles, particularly 7-iodo-1H-indazole, are versatile substrates for palladium-mediated cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the C-7 position. For example, Sonogashira coupling can be used to introduce alkynyl groups, providing a regioselective route to compounds like 7-ethynyl-1H-indazole. researchgate.net This strategy enables the synthesis of diverse 7-substituted or 3,7-disubstituted 1H-indazoles, which would be difficult to access through other methods. researchgate.net

Table 3: Synthetic Strategy for C-7 Indazole Substitution researchgate.net

| Step | Precursor | Reagents & Conditions | Product/Intermediate | Purpose |

|---|---|---|---|---|

| 1 | 7-Nitro-1H-indazole | H2, Pd/C, Ammonium formate | 7-Amino-1H-indazole | Reduction of nitro group |

| 2 | 7-Amino-1H-indazole | HCl, H2SO4, NaNO2, then KI | 7-Iodo-1H-indazole | Diazotization and iodination |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 7-Nitro-1H-indazole |

| 7-Amino-1H-indazole |

| 7-Iodo-1H-indazole |

| 3-Bromo-7-iodo-1H-indazole |

| 7-Ethynyl-1H-indazole |

| 1-Aryl-5-nitro-1H-indazole |

| 3-Methyl-5-nitro-1H-indazole |

| 2'-Fluoro-5'-nitroacetophenone |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one |

| Indole-3-carbaldehyde |

| Acetylacetone |

| 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone |

| Hydrazine hydrate |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone |

Effects of Substitution on Reactivity and Yield

The substitution pattern on the indazole ring significantly influences the reactivity and yield of its synthesis. The electronic nature of the substituents plays a crucial role. For instance, the introduction of an electron-donating methoxy (B1213986) or benzyloxy group at the 4-position of a 3-amino-3-(2-nitroaryl)propanoic acid precursor was found to negatively impact the yield of the corresponding indazole acetic acid. researchgate.net Conversely, the presence of an electron-withdrawing chlorine atom at the same position did not show any discernible effect on the reaction outcome, resulting in high yields. researchgate.net

Similarly, electron-withdrawing groups like trifluoromethyl or nitro at the 6-position, or dimethoxy substitution at the 5- and 6-positions, generally lead to good to high yields of the desired indazole products. researchgate.netwhiterose.ac.uk A methoxy group at the 7-position also resulted in high product yields. researchgate.netwhiterose.ac.uk

The following table summarizes the observed effects of different substituents on the yield of indazole acetic acid synthesis.

Derivatization at the Ethanone (B97240) Moiety

The ethanone moiety of this compound offers a reactive site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. One common derivatization involves the formation of arylhydrazones. This is typically achieved by reacting the ethanone with an arylhydrazine, which can then undergo cyclization reactions to form more complex heterocyclic systems. nih.gov For example, the reaction of 2'-fluoro-5'-nitroacetophenone with hydrazine hydrate in DMF at room temperature leads to a high yield of the corresponding indazole. nih.gov

Another derivatization strategy involves reactions at the acetyl group. For instance, the synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone can be achieved by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium. prepchem.com This reaction introduces the ethanone functionality at the 3-position of the indazole ring.

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the indazole core. nih.govnih.govresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of indazole derivatives. nih.govias.ac.in This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov For instance, various 3-aryl-1H-indazol-5-amine derivatives have been synthesized in good to excellent yields by the Suzuki coupling of 3-bromo-indazol-5-amine with different arylboronic acids under microwave irradiation. researchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of the Suzuki coupling. nih.gov For the synthesis of 5-(pyrrol-2-yl)-1H-indazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] was found to be the most effective catalyst, affording the coupling product in high yield. nih.gov The reaction conditions, such as the base and solvent, also play a significant role. For example, the coupling of 5-bromo-1H-indazole with N-Boc-2-pyrroleboronic acid was successfully carried out using K2CO3 as the base in dimethoxyethane at 80 °C. nih.gov

The following table provides examples of catalyst and base combinations used in Suzuki coupling for indazole synthesis.

Stille Coupling

The Stille coupling reaction is another valuable palladium-catalyzed method for forming carbon-carbon bonds in the synthesis of indazole analogues. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.orgorgsyn.org

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is often carried out with a palladium(0) catalyst, such as Pd(PPh3)4, which undergoes oxidative addition with the organic halide. libretexts.org The subsequent transmetalation with the organostannane and reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. wikipedia.org Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound and its analogues are critical for their practical application. youtube.com The choice of synthetic route and reaction conditions significantly impacts both yield and scalability. For instance, a one-pot domino process for the synthesis of 1-aryl-1H-indazoles has been developed, which can be more efficient than multi-step procedures. nih.gov

In palladium-catalyzed reactions like the Suzuki coupling, factors such as catalyst loading, ligand choice, base, solvent, and temperature must be carefully optimized to maximize yield and ensure cost-effectiveness on a larger scale. youtube.comsci-hub.se For example, in the large-scale synthesis of a kinase inhibitor, an extensive screening of ligands, solvents, and bases was conducted to improve the yield and purity of the product from a Suzuki coupling reaction. sci-hub.se The use of microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for Suzuki-Miyaura cross-coupling reactions in the synthesis of indazole derivatives. researchgate.net

The purification of the final product and the removal of residual metals like palladium are also important considerations for scalability, particularly in pharmaceutical applications. harvard.edusci-hub.se Techniques such as slurring the product in a suitable solvent followed by recrystallization can be employed to minimize residual tin in Stille coupling products. harvard.edu

Advanced Spectroscopic and Analytical Characterization of 1 1h Indazol 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1-(1H-Indazol-5-yl)ethanone and its derivatives. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The indazole ring protons (H-3, H-4, H-6, and H-7) typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic nature of the heterocyclic system. The acetyl methyl protons are observed as a distinct singlet in the upfield region (around δ 2.7 ppm).

The specific chemical shifts are influenced by the electron-withdrawing nature of the acetyl group at the C-5 position. This substitution particularly deshields the adjacent protons, H-4 and H-6. The proton at the C-4 position is expected to appear as a doublet of doublets due to coupling with H-6 and H-7, while the H-6 proton signal will also be a doublet of doublets. The H-7 proton typically resonates as a doublet. The proton at C-3, being part of the pyrazole ring fused to the benzene (B151609) ring, often appears as a singlet. The broad singlet corresponding to the N-H proton is typically observed at a much higher chemical shift (δ > 10 ppm) and its position can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COCH₃ | ~2.70 | s (singlet) | - |

| H-7 | ~7.65 | d (doublet) | ~8.8 |

| H-6 | ~7.90 | dd (doublet of doublets) | ~8.8, ~1.5 |

| H-3 | ~8.15 | s (singlet) | - |

| H-4 | ~8.45 | d (doublet) | ~1.5 |

| N-H | ~13.3 | br s (broad singlet) | - |

¹³C NMR Analysis and Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the acetyl group is the most deshielded, appearing at the lowest field (around δ 197 ppm). The methyl carbon of the acetyl group is found in the aliphatic region (around δ 27 ppm).

The aromatic carbons of the indazole ring resonate between δ 110 and 140 ppm. The assignment of these carbons is aided by their chemical environment and comparison with related indazole derivatives. researchgate.netmdpi.com The carbon atom attached to the acetyl group (C-5) is expected to be significantly downfield shifted. The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | ~27.0 |

| C-7 | ~111.0 |

| C-6 | ~122.5 |

| C-4 | ~124.0 |

| C-3a | ~125.0 |

| C-5 | ~132.0 |

| C-3 | ~135.0 |

| C-7a | ~140.0 |

| -C=O | ~197.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between H-6 and H-7, confirming their adjacent positions on the benzene ring. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for H-4 in the ¹H spectrum would correlate with the signal for C-4 in the ¹³C spectrum.

The methyl protons (-COCH₃) showing a correlation to the carbonyl carbon (C=O) and to C-5 of the indazole ring.

H-4 showing correlations to C-3, C-5, and C-7a.

H-6 showing correlations to C-4, C-5, and C-7a.

The N-H proton showing correlations to C-3 and C-7a.

These 2D NMR techniques, used in combination, provide a comprehensive and definitive structural elucidation of the molecule. beilstein-journals.org

Solid-State NMR for Polymorphic Studies

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For compounds like indazole derivatives, which can exist in different polymorphic forms or tautomers, SSNMR is particularly valuable. nih.gov While solution NMR spectra often show averaged signals due to rapid tautomeric exchange, SSNMR can distinguish between different solid forms by detecting variations in chemical shifts caused by differences in crystal packing and molecular conformation. researchgate.net

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common SSNMR technique used to obtain high-resolution spectra of solid samples. cdnsciencepub.com By comparing the ¹³C CP/MAS spectra of different batches or crystalline forms of this compound, any polymorphism can be identified. mdpi.com These differences in the solid-state spectra can provide insights into the hydrogen bonding networks and intermolecular interactions present in the crystal lattice, which are crucial for understanding the physical properties of the compound. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. mdpi.com In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the direct confirmation of the molecular weight (160.17 g/mol ).

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the protonated molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, a primary fragmentation pathway would involve the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO).

Table 3: Predicted ESI-MS Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 161.07 | [M+H]⁺ | Protonated parent molecule |

| 146.05 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 118.05 | [M - COCH₃]⁺ | Loss of the entire acetyl group, forming an indazolyl cation |

The analysis of these fragments helps to confirm the presence of the acetyl substituent and its connection to the indazole core, thereby corroborating the structure determined by NMR spectroscopy. rsc.org

High-Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing precise mass measurements that facilitate the determination of its elemental composition. The technique measures the mass-to-charge ratio (m/z) to a high degree of accuracy, which allows for the differentiation of compounds with the same nominal mass. For this compound (C9H8N2O), the monoisotopic mass is 160.06366 Da uni.lu. HRMS analysis, typically using techniques like electrospray ionization (ESI), would analyze the compound in its protonated form [M+H]+ or other adducts.

The high resolution of the instrumentation allows for the calculation of a theoretical m/z value based on the elemental formula, which is then compared to the experimentally measured value. For instance, in the analysis of complex indazole-based molecules, HRMS is routinely used to confirm the identity of newly synthesized compounds, with experimental values expected to be in close agreement with calculated values, often within a few parts per million (ppm).

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.07094 | 130.7 |

| [M+Na]+ | 183.05288 | 141.2 |

| [M-H]- | 159.05638 | 132.1 |

| [M+NH4]+ | 178.09748 | 151.3 |

| [M+K]+ | 199.02682 | 137.7 |

Data predicted using computational models.

LC-MS and GC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate, identify, and quantify this compound and its derivatives within complex mixtures. These methods are frequently employed in phytochemical analysis, reaction monitoring, and purity assessment of synthesized compounds nih.govmdpi.com.

In synthetic chemistry, LC-MS is often used to monitor the progress of reactions involving indazole moieties and to characterize the final products researchgate.net. The liquid chromatograph separates the components of the reaction mixture, which are then ionized and detected by the mass spectrometer, providing molecular weight information for each eluted peak. Similarly, GC-MS is a valuable tool, particularly for volatile and thermally stable indazole derivatives. It has been widely used in the analysis of various organic compounds in complex samples mdpi.com. The choice between LC-MS and GC-MS often depends on the polarity, volatility, and thermal stability of the specific indazole derivative being analyzed mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, key characteristic peaks would include:

N-H Stretching: A broad band typically in the region of 3100-3500 cm⁻¹, characteristic of the secondary amine within the indazole ring.

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹, indicative of the aryl ketone group. The conjugation with the aromatic ring typically lowers the frequency compared to a simple alkyl ketone.

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region, corresponding to the aromatic and heteroaromatic ring systems.

C-H Stretching: Bands above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for the methyl group's C-H bonds.

In studies of related heterocyclic compounds like N-acylimidazoles and indazole-pyrimidine hybrids, IR spectroscopy is consistently used to confirm the presence of key functional groups, such as the carbonyl (C=O) group, which appears in the range of 1680-1700 cm⁻¹ mdpi.com.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indazole N-H | N-H stretch | 3100 - 3500 | Medium, Broad |

| Aryl Ketone | C=O stretch | 1660 - 1680 | Strong |

| Aromatic Rings | C=C / C=N stretch | 1450 - 1620 | Medium-Weak |

| Aromatic C-H | C-H stretch | > 3000 | Medium-Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

The crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone reveals that the indazole moiety is essentially planar researchgate.net. Such studies confirm the connectivity of atoms and provide precise geometric parameters. For instance, in substituted indazole analogs, the planarity of the fused ring system is a common feature, although substituents may be twisted out of the main plane researchgate.netmdpi.com.

Table 3: Crystal Data for the Derivative 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C9H7N3O3 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8919 (1) |

| b (Å) | 20.4831 (6) |

| c (Å) | 11.2580 (4) |

| β (°) | 92.757 (1) |

| Volume (ų) | 896.43 (5) |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. X-ray diffraction analysis is crucial for elucidating these non-covalent forces, which include hydrogen bonds and π-stacking interactions mdpi.com.

In the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, the molecules are organized into layers through weak C-H···O and C-H···N hydrogen bonds researchgate.net. These layers are further associated through π-stacking interactions between the planar indazole rings, creating a stable, three-dimensional network researchgate.net. The analysis of these interactions is critical for understanding the physical properties of the solid material and for crystal engineering, where specific solid-state structures with desired properties are designed mdpi.com. Similar interactions, such as C-H···N and C-H···O hydrogen bonds, are observed in the crystal structures of other N-acylated heterocycles, forming sheet-like or dimeric structures researchgate.net.

Tautomeric Forms in Crystalline State

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. X-ray crystallography can definitively determine which tautomer is present in the crystalline state.

The crystallographic study of 1-(6-Nitro-1H-indazol-1-yl)ethanone unambiguously identifies it as the N1-acylated tautomer researchgate.net. This indicates a preference for the 1H-tautomeric form in the solid state for this particular derivative. The specific tautomer present can be influenced by substitution patterns and the intermolecular interactions formed in the crystal lattice. The ability of certain indazole-containing molecules to switch between tautomeric forms is also a subject of interest in materials science, particularly for compounds exhibiting properties like ferroelectricity mdpi.com.

Chromatographic Purity Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the purity of this compound and its derivatives. These methods separate the target compound from impurities, starting materials, and byproducts. UPLC, which uses smaller particle-size columns and higher pressures than conventional HPLC, offers advantages such as shorter run times, improved resolution, and higher throughput usp.org.

In synthetic procedures involving indazole derivatives, crude products are often purified using preparative reverse-phase HPLC acs.org. Subsequently, the purity of the final compound is determined analytically. A typical analysis involves injecting a solution of the compound onto a column (e.g., C18) and eluting with a mobile phase gradient, such as acetonitrile and water. The purity is calculated based on the relative area of the main peak detected, usually by a UV detector, as a percentage of the total peak area in the chromatogram. For example, the purity of a complex indazole derivative was determined to be 98% by UPLC-MS analysis acs.org.

Computational Chemistry and Molecular Modeling of 1 1h Indazol 5 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are powerful tools for investigating the intrinsic properties of molecules like 1-(1H-Indazol-5-yl)ethanone. researchgate.netmdpi.com These methods provide a robust framework for understanding the molecule's geometry, electronic characteristics, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine the optimized geometry. researchgate.netnih.gov This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound can be further elucidated by analyzing frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. Various quantum chemical parameters, such as chemical potential (µ), hardness (η), and electrophilicity (ω), can be derived from these orbital energies to provide a more comprehensive understanding of the molecule's electronic properties. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted with a reasonable degree of accuracy. nih.govd-nb.info

For indazole derivatives, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide a solid foundation for interpreting experimental NMR spectra. nih.gov The predicted chemical shifts for the protons and carbons of the indazole ring and the acetyl group can be correlated with experimental values obtained in solution, typically in solvents like DMSO-d₆. tandfonline.com This comparison aids in the unambiguous assignment of NMR signals and confirms the molecular structure.

| Parameter | Computational Method | Typical Basis Set | Predicted Properties |

| Geometry | DFT (B3LYP) | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Structure | DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO energies, chemical potential, hardness |

| NMR Chemical Shifts | GIAO | 6-311++G(d,p) | ¹H and ¹³C chemical shifts |

Tautomeric Stability and Equilibrium Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.govresearchgate.net Computational methods are crucial for evaluating the relative stabilities of these tautomers and predicting the position of the tautomeric equilibrium. The energy difference between the tautomers can be calculated to determine the more stable form.

For the parent indazole, calculations have indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H tautomer is a key factor in the reactivity and substitution patterns of indazole derivatives. The presence of substituents, such as the acetyl group in this compound, can influence the tautomeric equilibrium, and computational studies can quantify these effects. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govjocpr.com

Identification of Binding Modes and Key Residues

Molecular docking simulations can identify the most favorable binding pose of this compound within the active site of a biological target. These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the stability of the ligand-receptor complex. nih.govresearchgate.net

By analyzing the docked conformation, key amino acid residues in the target's binding pocket that are crucial for the interaction can be identified. nih.gov For instance, the indazole ring might form hydrogen bonds with specific residues, while the acetyl group could engage in other types of interactions. This information is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Prediction of Binding Affinities

In addition to predicting the binding mode, molecular docking programs use scoring functions to estimate the binding affinity of a ligand for its target. researchgate.net This binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior and stability of a molecule over time. While specific MD simulation studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles of this methodology can be described in the context of this compound.

Key parameters that would be analyzed to assess system stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time would suggest that the molecule has reached an equilibrium state, while RMSF would indicate the flexibility of different parts of the molecule. For instance, the acetyl group attached to the indazole ring would be expected to exhibit higher flexibility compared to the more rigid bicyclic indazole core.

Furthermore, MD simulations are instrumental in exploring the conformational landscape of a molecule. By analyzing the trajectory of the simulation, researchers can identify low-energy, stable conformations of this compound. This is particularly important for understanding how the molecule might interact with a biological target, as its bioactive conformation may be one of several accessible energetic minima. Techniques such as cluster analysis of the simulation snapshots can reveal the most populated conformational states.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models that include this compound are not prominently documented, the framework for such a study can be outlined.

A QSAR study involving this compound would begin with a dataset of structurally related indazole derivatives with known biological activities against a specific target. For each compound in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. A statistically robust QSAR model would allow for the prediction of the biological activity of new, untested compounds based solely on their calculated descriptors. For this compound, such a model could predict its potential efficacy as, for example, a kinase inhibitor or an anti-inflammatory agent, depending on the biological context of the QSAR study.

A hypothetical QSAR model might reveal that specific electronic features of the indazole ring and the steric properties of the substituent at the 5-position are crucial for a particular biological activity.

A validated QSAR model serves as a powerful tool for the rational design of new derivatives with potentially improved biological activity. The model provides insights into which structural modifications are likely to be beneficial.

For instance, if a QSAR model for a series of indazole derivatives indicated that increased hydrophobicity at a certain position enhances activity, medicinal chemists could design new analogs of this compound with more lipophilic groups. Conversely, if the model suggested that a bulky group at the acetyl moiety is detrimental to activity, smaller substituents could be explored.

The process of designing novel derivatives based on a QSAR model is iterative. New compounds are designed in silico, their molecular descriptors are calculated, and their biological activities are predicted using the established QSAR equation. Only the most promising candidates are then synthesized and tested experimentally, which significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated. Through this approach, the this compound scaffold could be systematically optimized to yield more potent and selective bioactive molecules.

Biological and Pharmacological Activities of 1 1h Indazol 5 Yl Ethanone and Its Derivatives

Antimicrobial Activity

Derivatives of the indazole scaffold, to which 1-(1H-Indazol-5-yl)ethanone belongs, have been a subject of interest in the search for novel antimicrobial agents. These compounds have shown promise against a variety of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Indazole derivatives and related heterocyclic compounds have demonstrated notable antibacterial properties. For instance, novel 5-vinylpyrazole analogues were synthesized and showed good antibacterial activity against Gram-positive bacteria like staphylococci and enterococci, including multi-drug resistant strains nih.gov. Similarly, certain oxazolidinone compounds are recognized for their narrow-spectrum activity against Gram-positive cocci mdpi.com.

The efficacy of these compounds extends to Gram-negative bacteria as well. Studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles and related thiazoles found them to be active against multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae nih.gov. Nitroimidazole derivatives have also been established as effective therapeutic agents for infections caused by both Gram-negative and Gram-positive bacteria nih.gov. The development of resistance to existing antibiotics has spurred research into new classes of compounds, with Gram-negative bacteria being an increasingly recognized source of novel antimicrobials nih.gov.

Antifungal Efficacy

The search for new antifungal agents has also led to the investigation of indazole-related structures. Research into flexible analogs of azole antifungals, such as 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, has been conducted to evaluate their efficacy against various pathogenic fungi nih.gov. One derivative, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, showed antifungal activity that was comparable or even more potent than the standard drug, fluconazole nih.gov. Other studies on pyrazoline derivatives have also indicated moderate antifungal activity turkjps.org.

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A key target for many antibacterial agents is the enzyme DNA gyrase, which is essential for bacterial DNA replication. Several indazole-related compounds have been identified as inhibitors of this enzyme. The mechanism of these inhibitors can vary. For example, some novel 5-vinylpyrazole analogues act as potent DNA gyrase inhibitors nih.gov. Another novel inhibitor, ES-1273, functions by preventing DNA from binding to the DNA gyrase enzyme, a mechanism distinct from that of quinolones or coumarins nih.gov. This interaction between the compound and DNA prevents the supercoiling activity of DNA gyrase nih.gov. This mode of action, which targets the ATP-binding site of the gyrase B subunit, is similar to that of aminocoumarins researchgate.net. Such compounds are considered type II topoisomerase specific inhibitors nih.gov.

Anticancer and Antiproliferative Activities

The indazole core is a prominent feature in many compounds developed as anticancer agents, with several derivatives showing significant activity both in laboratory studies and clinical applications nih.gov.

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of 1H-indazole have demonstrated potent growth-inhibitory activity against a wide range of human cancer cell lines. In one study, a series of indazole derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells nih.gov. One specific piperazine-indazole derivative, compound 6o, showed a particularly promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM nih.gov. Another study found that the indazole derivative 2f had potent growth inhibitory activity against several cancer cell lines, including breast cancer (4T1), with IC50 values ranging from 0.23 to 1.15 μM nih.gov.

The cytotoxic effects are not limited to a single type of cancer. Indanone-based thiazolyl hydrazone derivatives have shown favorable anticancer activity against various colorectal cancer cell lines, with IC50 values ranging from 0.41 to 6.85 μM nih.gov. Specifically, the compound ITH-6 was effective against p53 mutant colorectal cancer cells like HT-29, COLO 205, and KM 12 nih.gov. Furthermore, newly synthesized indolyl-hydrazones displayed potent cytotoxicity against breast cancer cells (MCF-7), with some compounds showing IC50 values as low as 2.73 ± 0.14 μM, which was more potent than the standard drug staurosporine mdpi.com.

The following tables summarize the in vitro cytotoxicity of various indazole derivatives and related compounds against different human cancer cell lines.

Table 1: Cytotoxicity of Indazole Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Indazole-3-amine Derivative | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Indazole Derivative | Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 | nih.gov |

| Indazole Derivative | Compound 2a | MCF-7 (Breast Cancer) | 1.15 | nih.gov |

| Indazole Derivative | Compound 2a | HCT116 (Colon Cancer) | 4.89 | nih.gov |

| Indanone-based Thiazolyl Hydrazone | ITH Derivatives | Colorectal Cancer Lines | 0.41 - 6.85 | nih.gov |

| Indolyl-hydrazone | Compound 5 | MCF-7 (Breast Cancer) | 2.73 ± 0.14 | mdpi.com |

| Indolyl-hydrazone | Compound 8 | MCF-7 (Breast Cancer) | 4.38 ± 0.23 | mdpi.com |

Apoptosis Induction and Cell Cycle Arrest

Beyond simply inhibiting cell growth, many indazole derivatives actively induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Apoptosis Induction: Several studies have confirmed the apoptosis-inducing capabilities of these compounds. For example, one indazole derivative was found to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. Another study showed that an indanone-based derivative, ITH-6, also induces apoptosis and inhibits the expression of NF-κB p65 and Bcl-2 nih.gov. Furthermore, certain novel indazole-based small molecules have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells nih.govoncotarget.com. TRAIL is a ligand that selectively induces apoptosis in various cancer cells but not in normal cells nih.govoncotarget.com.

Cell Cycle Arrest: The antiproliferative effects of indazole derivatives are also mediated by their ability to interfere with the cell cycle. Treatment with these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation. For instance, the indanone-based compound ITH-6 was shown to arrest colorectal cancer cells in the G2/M phase nih.gov. Other compounds have been observed to induce cell cycle arrest at the G0/G1 phase researchgate.netresearchgate.netmdpi.com. One study on an isolated compound, DMHE, found that it induced a G0/G1 arrest in HT-29 colon cancer cells in a time-dependent manner mdpi.com. The ability to halt the cell cycle is a crucial mechanism for the anticancer activity of these compounds, as cells often arrest in the G1 phase when conditions are not suitable for division nih.gov. The exposure of KB oral carcinoma cells to hydroxychavicol also resulted in cell cycle arrest at the late S and G2/M phases nih.gov.

Specific Kinase Inhibition (e.g., GSK-3, ROCK, Akt, JNK)

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and neurological disorders. rsc.org

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class for ATP-competitive GSK-3β inhibitors. nih.govacs.org Optimization of this series led to the development of potent inhibitors with robust activity in cell-based models. acs.org For example, compound 1 (a 1H-indazole-3-carboxamide) and its analog 14 showed efficacy as mood-stabilizers in preclinical models of mania. nih.gov The design strategy for these compounds focused on modulating physicochemical properties to reduce off-target effects, such as activity at the hERG ion channel. nih.gov The binding mode of these inhibitors involves key hydrogen bond interactions between the indazole core and the hinge region (Asp133 and Val135) of the GSK-3β ATP-binding pocket. nih.govacs.org

Rho-associated coiled-coil kinase (ROCK) Inhibition: N-substituted prolinamido indazole derivatives have been reported as potent ROCK inhibitors. nih.gov Starting from the lead compound 5-nitro-1H-indazole-3-carbonitrile (IC50 = 6.7 μM against ROCK I), optimization led to analogs with significantly improved potency, such as compound 190 (IC50 = 0.17 μM). nih.gov Another series, dihydropyrimidinyl indazole amides, also yielded potent ROCK1 inhibitors like compound 3 . acs.org Docking studies suggest that the indazole ring orients toward the hinge region of the kinase, forming critical hydrogen bonds with the protein backbone, a binding mode consistent with other indazole-based kinase inhibitors. nih.govacs.org

Akt Inhibition: Several indazole-based scaffolds have been developed as inhibitors of the serine/threonine kinase Akt, a key node in the PI3K/Akt/mTOR signaling pathway. ucsf.edunih.gov The Abbott Labs compound A-443654 is a potent, ATP-competitive pan-Akt inhibitor based on an indazole scaffold. ucsf.edunih.gov Further development led to 7-substituted versions designed to be selective for analog-sensitive (as) mutant versions of Akt, allowing for precise investigation of the kinase's function. rsc.org Additionally, a series of 3-amino-1H-indazole derivatives have been synthesized to target the PI3K/Akt/mTOR pathway, with compound W24 showing broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov

c-Jun N-terminal kinase (JNK) Inhibition: Indazole derivatives have been developed as selective inhibitors of JNKs, which are implicated in inflammatory diseases and neurodegeneration. google.com A series of indole/indazole-aminopyrimidines were optimized using structure-guided design, resulting in compound 17 , which exhibits high potency for JNK1 (IC50 = 3 nM) and JNK2 (IC50 = 20 nM) with good selectivity over other kinases. nih.gov More recently, isoform-selective JNK3 inhibitors have been discovered for potential application in Parkinson's disease. Compound 25c showed excellent inhibitory activity against JNK3 (IC50 = 85.21 nM) and over 100-fold selectivity against JNK1/2, demonstrating neuroprotective effects in preclinical models. nih.govacs.org

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

| Compound Name/Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 1H-indazole-3-carboxamides | GSK-3β | Potent enzymatic and cellular inhibition | nih.govacs.org |

| N-substituted prolinamido indazoles | ROCK I | 0.17 μM (for compound 190) | nih.gov |

| 3-amino-1H-indazole (W24) | PI3K/Akt/mTOR pathway | 0.43-3.88 μM (cellular antiproliferative) | nih.gov |

| Indazole-aminopyrimidine (17) | JNK1 / JNK2 | 3 nM / 20 nM | nih.gov |

| Indazole chemotype (25c) | JNK3 | 85.21 nM | nih.govacs.org |

Histone Deacetylase (HDAC) Inhibition

The indazole scaffold has been successfully employed to design potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are significant targets in cancer therapy. nih.govnih.gov

Based on fragment-based virtual screening, novel indazole derivatives were designed and synthesized, displaying excellent inhibitory activities against multiple HDAC isoforms. nih.gov Notably, compounds 15k and 15m were identified as highly potent inhibitors of HDAC1, HDAC2, and HDAC8 with IC50 values in the low nanomolar range. nih.gov Further cellular studies confirmed their mechanism of action, showing they increased the acetylation levels of α-tubulin and histone H3, arrested the cell cycle in the G2/M phase, and promoted apoptosis in cancer cell lines, with potency exceeding the approved drug SAHA in some assays. nih.gov

Another series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides also demonstrated potent HDAC inhibition and cytotoxicity, with some compounds showing 2- to 30-fold greater selectivity for HDAC6 over other isoforms. rsc.org

Table 2: Potency of Indazole-Based HDAC Inhibitors

| Compound | Target HDAC | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| 15k | HDAC1 | 2.7 nM | nih.gov |

| HDAC2 | 4.2 nM | nih.gov | |

| HDAC8 | 3.6 nM | nih.gov | |

| 15m | HDAC1 | 3.1 nM | nih.gov |

| HDAC2 | 3.6 nM | nih.gov | |

| HDAC8 | 3.3 nM | nih.gov |

Anti-inflammatory Properties

Indazole and its simple derivatives have demonstrated significant anti-inflammatory activity in both in vivo and in vitro models. nih.govresearchgate.netnih.gov This activity is attributed, at least in part, to their ability to modulate key inflammatory pathways.

Modulation of Inflammatory Pathways

Studies on indazole , 5-aminoindazole , and 6-nitroindazole have revealed their potential to inhibit inflammation by targeting multiple mechanisms. nih.gov In a carrageenan-induced paw edema model in rats, these compounds produced a significant, dose-dependent reduction in inflammation. nih.govresearchgate.net

The underlying mechanisms for this anti-inflammatory effect include:

Cyclooxygenase-2 (COX-2) Inhibition: The indazole derivatives showed significant inhibitory action on COX-2, with 5-aminoindazole being the most active. The IC50 values for COX-2 inhibition ranged from 12.32 to 23.42 μM. nih.gov

Cytokine Inhibition: The compounds effectively inhibited the production of pro-inflammatory cytokines. In assays measuring Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), the indazoles demonstrated concentration-dependent inhibition. nih.govresearchgate.net

Table 3: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | COX-2 Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-1β Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Indazole | 23.42 μM | 15.14 μM | 17.26 μM | nih.gov |

| 5-Aminoindazole | 12.32 μM | 11.24 μM | 12.42 μM | nih.gov |

| 6-Nitroindazole | 18.14 μM | 14.28 μM | 15.34 μM | nih.gov |

Antiviral Activity (e.g., HIV Protease Inhibition)

The indazole scaffold has been recognized for its potential in developing antiviral agents, including inhibitors of HIV protease. arabjchem.org While specific derivatives of this compound as HIV protease inhibitors are not extensively detailed in the reviewed literature, the general applicability of the indazole core in this therapeutic area is noted. The structural features of indazoles allow them to serve as effective scaffolds that can be functionalized to interact with the active site of viral enzymes.

Potential in Neurological Disorders (e.g., Alzheimer's Disease)

Derivatives of indazole have shown significant promise as multi-target agents for the treatment of complex neurological conditions like Alzheimer's disease (AD). nih.govtandfonline.com Research has focused on designing molecules that can simultaneously modulate several pathological pathways involved in AD.

A family of 5-substituted indazole derivatives was developed and shown to possess a multitarget profile, acting as inhibitors of both acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govtandfonline.com Furthermore, some of these compounds displayed neuroprotective effects against amyloid-β-induced cell death in human neuroblastoma cells, along with anti-inflammatory and antioxidant properties. nih.govtandfonline.com

More recently, potent and selective inhibitors of glutaminyl cyclase (QC), an enzyme involved in the formation of the toxic pyroglutamate form of amyloid-β (pE-Aβ), were discovered by using an indazole scaffold as a bioisosteric replacement for a phenyl group. ewha.ac.krresearchgate.netnih.gov Specifically, N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea and a 3-methylindazole-5-yl derivative were identified as highly potent QC inhibitors with IC50 values of 3.2 nM and 2.3 nM, respectively, demonstrating a promising profile for further development as disease-modifying AD drugs. ewha.ac.krnih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Antiprotozoal, Hypoglycaemic, Vasorelaxant)

The versatile indazole scaffold has been linked to a variety of other important biological activities. arabjchem.orgresearchgate.net

Antihypertensive and Vasorelaxant Activity: Indole and indazole derivatives have been reviewed for their antihypertensive effects. arabjchem.orgablesci.com While specific studies on the vasorelaxant properties of this compound derivatives were not prominent in the search results, related heterocyclic structures like benzo[d]imidazole derivatives have shown potent, endothelium-dependent vasorelaxant effects. nih.gov The potential for indazoles in this area is recognized, often linked to their ability to inhibit kinases like ROCK, which plays a role in vascular smooth muscle contraction. acs.orgnih.gov

Antiprotozoal Activity: A significant body of research highlights the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives. mdpi.comproquest.comnih.govnih.gov These compounds have been evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, often showing greater potency than the standard drug metronidazole. mdpi.com Structure-activity relationship studies indicate that the 2-phenyl substitution is crucial for activity, with electron-withdrawing groups on the phenyl ring, such as chloro, methoxycarbonyl, and trifluoromethyl, enhancing potency. nih.govnih.govresearchgate.net Several derivatives achieved IC50 values below 0.050 μM against these protozoa. proquest.comnih.gov

Hypoglycaemic Activity: The potential for indazole derivatives to act as hypoglycaemic agents has been noted in broad reviews of their pharmacological activities. arabjchem.org However, specific studies detailing this activity for derivatives of this compound were not identified in the performed searches.

Table 4: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives (IC50 in μM)

| Compound Substituent (at 2-phenyl position) | E. histolytica | G. intestinalis | T. vaginalis | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl | < 0.050 | 0.065 | 0.055 | mdpi.comproquest.com |

| 4-(Methoxycarbonyl)phenyl | < 0.050 | 0.075 | 0.062 | mdpi.comproquest.com |

| 2-Chlorophenyl | 0.081 | < 0.050 | 0.051 | proquest.comnih.gov |

| 2-(Methoxycarbonyl)phenyl | < 0.050 | < 0.050 | 0.063 | proquest.comnih.gov |

| 2-(Trifluoromethyl)phenyl | < 0.050 | < 0.050 | 0.051 | proquest.comnih.gov |

| 2-Carboxyphenyl | 0.052 | < 0.050 | 0.053 | proquest.comnih.gov |

Mechanistic Investigations of 1 1h Indazol 5 Yl Ethanone Action

Target Identification and Validation (e.g., Enzymes, Receptors)

No specific biological targets, such as enzymes or receptors, have been definitively identified or validated for 1-(1H-Indazol-5-yl)ethanone in published studies. While the broader class of indazole-containing compounds has been investigated for various therapeutic targets, this research does not extend to the specific ethanone (B97240) derivative. For instance, different, more substituted indazole derivatives have been explored as inhibitors of kinases like TTK and Akt, or as antagonists for receptors. nih.govnih.gov However, these findings are specific to the complex derivatives studied and cannot be extrapolated to this compound.

Enzyme Kinetics and Inhibition Studies

There is no available data from enzyme kinetics or inhibition studies specifically involving this compound. Research on enzyme inhibition within the indazole chemical class has been published, but these studies focus on other, more complex molecules. tandfonline.com Without experimental data, it is not possible to detail the kinetic parameters (e.g., Kᵢ, IC₅₀) or the mode of inhibition (e.g., competitive, non-competitive) for this compound against any specific enzyme.

ATP-Competitive Inhibition

No studies have been found that investigate whether this compound acts as an ATP-competitive inhibitor of any kinase. While some complex indazole-based molecules have been developed as ATP-competitive kinase inhibitors, this mechanism of action has not been reported for this compound itself. nih.gov

Receptor Binding Assays (e.g., 5-HT₃ receptor antagonism, Estrogen Receptor Modulation)

Specific data from receptor binding assays for this compound are not present in the scientific literature.

5-HT₃ Receptor Antagonism: The indazole scaffold is known to be a component of some potent 5-HT₃ receptor antagonists. jmchemsci.comnih.gov However, studies detailing this activity focus on indazole-3-carboxylic acid derivatives and other more complex structures. There is no evidence to suggest that this compound has been tested for or possesses 5-HT₃ receptor antagonist activity.

Estrogen Receptor Modulation: Similarly, there are no published reports or data indicating that this compound functions as a selective estrogen receptor modulator (SERM). The broad class of SERMs includes a wide variety of chemical structures, but a link between this activity and this compound has not been established. nih.gov

Cellular Pathway Analysis (e.g., MAPK Cascade, Energy Metabolism)

No studies have been conducted to analyze the effects of this compound on cellular signaling pathways such as the MAPK cascade or on processes related to energy metabolism. While the MAPK pathway is a critical area of cancer research and drug development, and various chemical compounds are studied for their effects on it, no such investigation has been published for this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 1h Indazol 5 Yl Ethanone Derivatives

Impact of Substituent Position on the Indazole Ring on Biological Activity

The position of substituents on the bicyclic indazole ring system is a critical determinant of biological activity. Even minor positional changes can lead to significant differences in potency and selectivity due to altered interactions with the target protein's binding site.

Research on various indazole-based compounds has highlighted the importance of substitution at different positions. For instance, in a series of 1H-indazole derivatives investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, the position of substituents on the indazole ring played a crucial role. Structure-activity relationship analyses revealed that substitutions at both the 4- and 6-positions of the 1H-indazole scaffold were critical for potent IDO1 inhibition nih.gov. This suggests that for derivatives of 1-(1H-indazol-5-yl)ethanone, introducing substituents at the C4 and C6 positions could be a promising strategy to modulate their biological effects.

In another study focusing on Aurora kinase inhibitors, substitutions at the C5 or C6 position of the indazole ring with moieties like phenyl urea, phenyl amide, or benzylamine (B48309) resulted in compounds with significant activity nih.gov. This is particularly relevant to the this compound scaffold, as it already possesses a substituent at the C5 position. Further modifications at this position or the adjacent C6 position could, therefore, be a key area for optimization.

Furthermore, studies on 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2) indicated that fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency nih.gov. This highlights the potential of introducing specific substituents at defined positions to enhance the desired biological outcome.

The table below summarizes the observed impact of substituent position on the biological activity of various indazole derivatives, providing insights that could be applicable to the this compound core.

| Substituent Position(s) | Biological Target | Observed Impact on Activity |

| 4- and 6-positions | IDO1 | Crucial for potent inhibitory activity nih.gov. |

| 5- or 6-positions | Aurora kinases | Phenyl urea, phenyl amide, or benzylamine substitutions resulted in significant activity nih.gov. |

| 6-position | FGFR1 and FGFR2 | Fluorine substitution improved enzymatic activity and cellular potency nih.gov. |

| 3-position | IDO1 | A suitably substituted carbohydrazide (B1668358) moiety at this position was crucial for strong inhibitory activity nih.gov. |

Influence of Substituent Nature (e.g., Halogens, Alkyl Groups, Aromatic Systems) on Activity

The chemical nature of the substituents introduced onto the this compound scaffold profoundly influences its physicochemical properties and, consequently, its biological activity. Properties such as electronics, lipophilicity, and steric bulk are all modulated by the choice of substituent, affecting how the molecule interacts with its biological target.

Halogens: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, can significantly impact a compound's activity. In the context of indazole-based VEGFR-2 inhibitors, the presence of hydrophobic groups like halogens on a pyrimidine (B1678525) ring attached to the indazole led to a decrease in potency compared to methoxy (B1213986) derivatives nih.gov. However, in other series, halogenation can be beneficial. For instance, in a series of N-substituted prolinamido indazole derivatives targeting Rho-kinase, the effect of substituents on activity followed the order of CH₃ > H > Br > OCH₃ > F > NO₂ > CN, indicating that the specific halogen and its position are critical nih.gov.

Alkyl Groups: Alkyl groups, varying in size and branching, can modulate the lipophilicity and steric profile of a molecule. In a study of indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a more sterically demanding cyclobutyl group resulted in enhanced potency nih.gov. This suggests that for this compound derivatives, exploring different alkyl substitutions on the indazole ring could be a viable strategy for improving activity.

Aromatic Systems: The incorporation of aromatic or heteroaromatic rings can introduce favorable pi-stacking or other interactions with the target protein. For indazole–pyrimidine-based VEGFR-2 inhibitors, the presence of a methoxy-substituted phenyl ring was more favorable for activity than unsubstituted or halogen-substituted phenyl rings nih.gov. This underscores the importance of the electronic properties of the appended aromatic system.

The following table provides examples of how the nature of substituents has influenced the biological activity of various indazole derivatives.

| Substituent Nature | Indazole Derivative Series | Biological Target | Influence on Activity |

| Halogens (e.g., F, Br) | Indazole–pyrimidine derivatives | VEGFR-2 | Decreased potency compared to methoxy derivatives nih.gov. |

| Halogens (e.g., Br, F) | N-substituted prolinamido indazoles | Rho-kinase | Activity order: CH₃ > H > Br > OCH₃ > F > NO₂ > CN nih.gov. |

| Alkyl Groups (e.g., ethyl, cyclobutyl) | Indazole-based SERDs | Estrogen Receptor | Replacing ethyl with cyclobutyl enhanced potency nih.gov. |

| Aromatic Systems (with methoxy group) | Indazole–pyrimidine derivatives | VEGFR-2 | Methoxy-substituted phenyl rings were more favorable for activity nih.gov. |

Stereochemical Aspects and Enantiomeric Activity